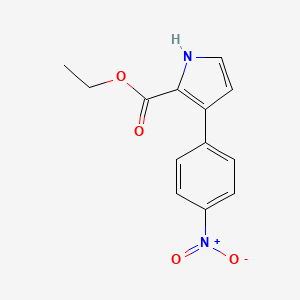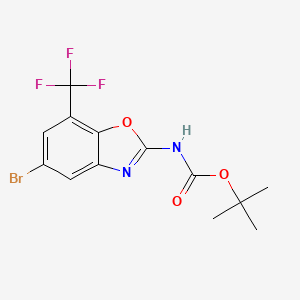
t-Boc-Aminooxy-pentane-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-Aminooxy-pentane-amine is a chemical compound that serves as a versatile linker in various biochemical applications. It contains an aminooxy group and a primary amine, making it highly reactive and useful in bioconjugation processes. The aminooxy group can react with aldehydes to form oxime bonds, and with reductants, it forms hydroxylamine linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-pentane-amine typically involves the protection of the aminooxy group with a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during subsequent synthetic steps. The Boc group can be installed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
t-Boc-Aminooxy-pentane-amine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso compounds.
Reduction: In the presence of reductants, the oxime bond formed with aldehydes can be reduced to hydroxylamine linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Amides and imines.
Wissenschaftliche Forschungsanwendungen
t-Boc-Aminooxy-pentane-amine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a linker in the synthesis of complex molecules and in bioconjugation techniques.
Biology: The compound is employed in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.
Medicine: It is used in the development of drug delivery systems and in the synthesis of therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and in the development of diagnostic tools
Wirkmechanismus
The mechanism of action of t-Boc-Aminooxy-pentane-amine involves its reactive functional groups:
Vergleich Mit ähnlichen Verbindungen
t-Boc-Aminooxy-pentane-amine is unique due to its combination of an aminooxy group and a primary amine. Similar compounds include:
t-Boc-Aminooxy-pentane-azide: Contains an azide group instead of a primary amine, used in click chemistry.
t-Boc-Cystamine: Contains a disulfide linkage, used in redox-sensitive applications.
t-Boc-N-amido-PEG10-acid: Contains a polyethylene glycol (PEG) chain, used in drug delivery and bioconjugation.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C10H22N2O3 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
tert-butyl N-(5-aminopentoxy)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-14-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
FXKUTWXGVCIJER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


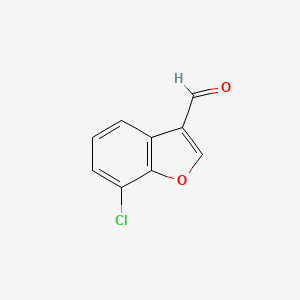
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
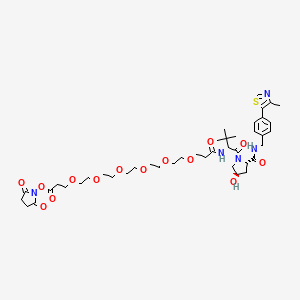
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)

![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)


![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
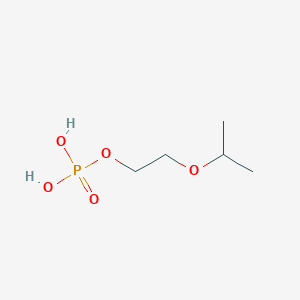
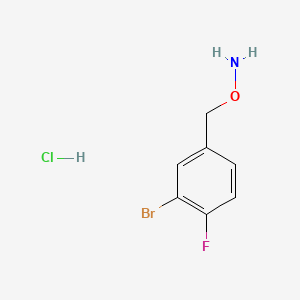
![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
